molecular formula C10H8N2 B1619871 2-Phenylpyrazine CAS No. 29460-97-7

2-Phenylpyrazine

Cat. No. B1619871
CAS RN: 29460-97-7
M. Wt: 156.18 g/mol
InChI Key: LNJZJDLDXQQJSG-UHFFFAOYSA-N
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Patent
US05892039

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
58.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[N:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)(=O)C.O>[C:1]1([CH:7]2[CH2:12][NH:11][CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Smiles
Name
Quantity
58.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
rinsed with a small portion of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under house vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown-black solid which
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from aqueous solution with EtOAc (200 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05892039

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
58.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[N:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)(=O)C.O>[C:1]1([CH:7]2[CH2:12][NH:11][CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Smiles
Name
Quantity
58.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
rinsed with a small portion of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under house vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown-black solid which
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from aqueous solution with EtOAc (200 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05892039

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
58.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[N:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)(=O)C.O>[C:1]1([CH:7]2[CH2:12][NH:11][CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Smiles
Name
Quantity
58.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
rinsed with a small portion of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under house vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown-black solid which
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from aqueous solution with EtOAc (200 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.